molecular formula C11H12N2O B045605 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one CAS No. 117311-09-8

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one

Cat. No. B045605
M. Wt: 188.23 g/mol
InChI Key: OCAZINHLZPIDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one, commonly known as THN, is a chemical compound that has been of great interest in the scientific research community due to its potential applications in various fields. THN is a heterocyclic compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.

Mechanism Of Action

The mechanism of action of THN involves the inhibition of specific enzymes and receptors in the body. THN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. THN has also been shown to bind to the adenosine receptor, a G protein-coupled receptor that is involved in various physiological processes, including neurotransmission, inflammation, and immune response. The binding of THN to the adenosine receptor results in the inhibition of its activity, leading to various physiological effects.

Biochemical And Physiological Effects

THN has been shown to possess various biochemical and physiological effects, including anticancer, antiviral, and antimicrobial activities. THN has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of their growth and proliferation. THN has also been shown to inhibit the replication of viruses, including HIV and herpes simplex virus, and to possess antibacterial and antifungal properties. THN has been shown to modulate the activity of the adenosine receptor, leading to various physiological effects, including the regulation of neurotransmission, inflammation, and immune response.

Advantages And Limitations For Lab Experiments

THN has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. THN can be synthesized using different methods, and its purity and yield can be optimized. THN is stable under various conditions, making it suitable for long-term storage and transport. THN has low toxicity, making it safe for use in lab experiments. However, THN also has limitations for lab experiments, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations can affect the accuracy and reproducibility of lab experiments.

Future Directions

THN has several future directions for research, including the development of new synthesis methods, the evaluation of its potential applications in drug discovery, and the study of its mechanism of action at the molecular level. New synthesis methods for THN could improve the yield and purity of the compound, making it more accessible for research and development. The evaluation of THN's potential applications in drug discovery could lead to the development of new drugs for the treatment of various diseases. The study of THN's mechanism of action at the molecular level could provide insights into its pharmacological properties and potential side effects.

Synthesis Methods

The synthesis of THN has been achieved using different methods, including the reaction of 2-amino-1-naphthol with aldehydes or ketones, and the reaction of 2-naphthylamine with cyclic anhydrides. The former method involves the use of a catalyst such as p-toluenesulfonic acid and yields THN in good yields. The latter method involves the use of a solvent such as acetic anhydride and yields THN in moderate yields. The synthesis of THN has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

THN has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, THN has been evaluated for its anticancer, antiviral, and antimicrobial activities. THN has been shown to inhibit the growth of cancer cells and viruses, and to possess antibacterial and antifungal properties. In organic synthesis, THN has been used as a building block for the synthesis of other heterocyclic compounds. In material science, THN has been studied for its potential applications in the development of organic electronic devices.

properties

CAS RN

117311-09-8

Product Name

5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,3,5,6,7,8-hexahydrobenzo[f]benzimidazol-2-one

InChI

InChI=1S/C11H12N2O/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h5-6H,1-4H2,(H2,12,13,14)

InChI Key

OCAZINHLZPIDRF-UHFFFAOYSA-N

SMILES

C1CCC2=CC3=C(C=C2C1)NC(=O)N3

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)NC(=O)N3

synonyms

Naphth[2,3-d]imidazol-2-ol, 5,6,7,8-tetrahydro- (6CI)

Origin of Product

United States

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